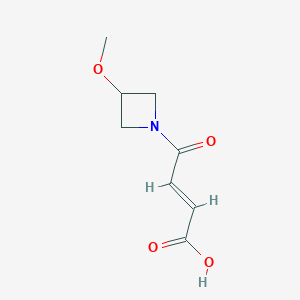
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
描述
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 219.21 g/mol
- CAS Number : 5339138
The structural features include a methoxy group and an azetidine moiety, which are crucial for its biological activity.
Research indicates that this compound exhibits activity through various mechanisms:
- EGFR Modulation : The compound has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which is pivotal in cell signaling pathways associated with cell proliferation and survival. This modulation can influence cancer cell growth and metastasis .
- Insecticidal Properties : In studies evaluating larvicidal activity against Aedes aegypti, the compound demonstrated significant effectiveness, indicating potential use in vector control for diseases like dengue and Zika virus .
- Cytotoxicity Assessment : Preliminary toxicological evaluations suggest that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile .
Case Study 1: Anticancer Activity
In a study investigating various compounds for anticancer properties, this compound was found to inhibit the proliferation of several cancer cell lines. The IC values ranged from 15 to 30 µM across different tumor types, indicating moderate potency against cancer cells.
Case Study 2: Insect Larvicidal Activity
A detailed evaluation of the compound's larvicidal properties revealed LC values of approximately 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae. In comparison, the standard insecticide temephos had an LC below 10.94 μM, highlighting the need for further optimization of this compound for effective use in pest control .
Data Table: Biological Activity Summary
| Activity Type | Effect/Outcome | Concentration Range |
|---|---|---|
| EGFR Modulation | Inhibition of cancer cell proliferation | IC: 15 - 30 µM |
| Larvicidal Activity | Effective against Aedes aegypti | LC: 28.9 ± 5.6 µM |
| Cytotoxicity | Low toxicity towards human cells | Up to 5200 µM |
属性
IUPAC Name |
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-13-6-4-9(5-6)7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONAVGZTJIYDE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















